

# An In-depth Technical Guide to 1 PAM Evolutionary Distance

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This guide provides a comprehensive overview of the 1 PAM (Point Accepted Mutation) evolutionary distance, a foundational concept in bioinformatics and molecular evolution. It is intended for researchers, scientists, and professionals in drug development who utilize sequence alignment and phylogenetic analysis.

# Core Concept: Defining 1 PAM Evolutionary Distance

The concept of Point Accepted Mutation (PAM) was pioneered by Margaret Dayhoff in the 1970s to quantify the evolutionary distance between protein sequences.[1][2] A "Point Accepted Mutation" refers to the replacement of a single amino acid in a protein sequence that has been accepted by natural selection, meaning the mutation did not fatally disrupt the protein's function.[3] This definition excludes silent mutations or those rejected by natural selection.[3]

1 PAM evolutionary distance is defined as the amount of evolution that results in an average of one accepted point mutation per 100 amino acids.[4][5][6] It is crucial to note that this corresponds to approximately 99% sequence identity, as only 1% of the amino acid positions have undergone a change.[4][7] This unit of evolutionary divergence serves as the basis for the entire PAM matrix model.[1]

The PAM model is built upon a Markov chain model, which assumes that the probability of an amino acid changing to another is independent of its previous states and its position within the sequence.[3][8][9]



### The PAM1 Matrix: Quantifying Short-Term Evolution

The **PAM1** matrix is a 20x20 substitution matrix where each entry represents the probability of an amino acid (column) being replaced by another amino acid (row) over an evolutionary distance of 1 PAM.[3] It is derived from the analysis of closely related protein sequences that exhibit at least 85% identity.[3][10] This high degree of similarity ensures that the observed differences are likely the result of a single mutation event at a given position.[3]

The values in the **PAM1** matrix are calculated based on the observed frequencies of amino acid substitutions in these alignments, as well as the overall frequency and relative mutability of each amino acid.

The construction of the **PAM1** matrix relies on empirical data from 71 protein families. The frequency of each amino acid and its relative mutability (the likelihood of it undergoing a mutation) are key parameters.



Amino Acid (AA)	Three-Letter Code	Frequency (%)	Relative Mutability
Alanine	Ala	8.7	100
Arginine	Arg	4.1	65
Asparagine	Asn	4.4	134
Aspartic acid	Asp	5.3	106
Cysteine	Cys	2.5	20
Glutamine	Gln	3.4	93
Glutamic acid	Glu	5.4	102
Glycine	Gly	8.9	49
Histidine	His	2.1	66
Isoleucine	lle	4.6	96
Leucine	Leu	8.5	40
Lysine	Lys	8.1	56
Methionine	Met	1.8	94
Phenylalanine	Phe	3.4	41
Proline	Pro	5.1	56
Serine	Ser	7.1	120
Threonine	Thr	6.2	97
Tryptophan	Trp	1.0	18
Tyrosine	Tyr	3.3	41
Valine	Val	6.5	74
Data derived from Dayhoff's original analysis.			

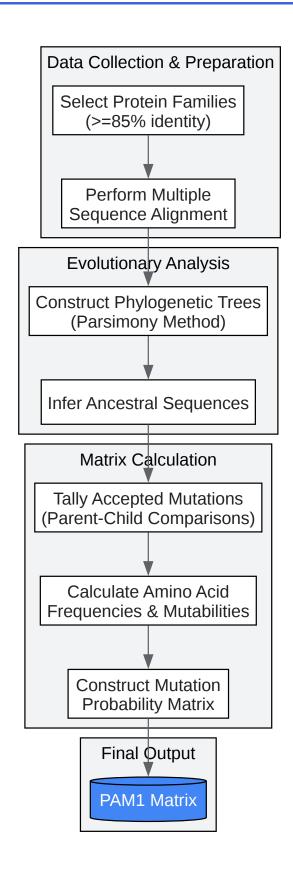


# Computational Protocol: Derivation of the PAM1 Matrix

The **PAM1** matrix is not derived from a single wet-lab experiment but from a multi-step computational analysis of existing protein sequence data. The protocol, as established by Margaret Dayhoff, is as follows:

- Data Collection: Gather a dataset of closely related protein sequences. Dayhoff's original work used 71 families of proteins with at least 85% sequence identity.[3][10]
- Phylogenetic Reconstruction: For each protein family, construct a phylogenetic tree that
  depicts the most likely evolutionary relationships between the sequences. This is often done
  using parsimony methods, which aim to find the tree that requires the fewest mutational
  events.[8][11]
- Infer Ancestral Sequences: Based on the phylogenetic tree, infer the amino acid sequences of the ancestral proteins at the internal nodes of the tree.[11]
- Tally Mutations: Compare the connected parent-child sequences along the branches of the tree to count the number of accepted point mutations. For each pair of amino acids (e.g., Alanine to Serine), count how many times one has replaced the other.
- Calculate Mutation Frequencies: For each amino acid i, calculate the frequency of its mutation to every other amino acid j. This results in a mutation count matrix.
- Determine Relative Mutabilities: Calculate the relative mutability for each amino acid. This is a measure of how likely an amino acid is to mutate, normalized relative to a standard (Alanine was set to 100).[11]
- Construct the Mutation Probability Matrix (**PAM1**): Convert the mutation count matrix into a probability matrix. The value M(i, j) in the matrix represents the probability that amino acid i will be replaced by amino acid j over an evolutionary interval of 1 PAM. The diagonal elements M(i, i) represent the probability that amino acid i will not change.





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Workflow for the derivation of the **PAM1** matrix.



### **Extrapolation to Higher PAM Matrices**

While the **PAM1** matrix is ideal for comparing very similar sequences, comparing more distantly related proteins requires matrices that account for a greater evolutionary distance. Higher-order PAM matrices (e.g., PAM40, **PAM1**20, PAM250) are not derived from new datasets but are extrapolated from the **PAM1** matrix.[7]

This extrapolation is based on the assumption that the evolutionary process follows a Markov chain model.[12] To calculate a PAMn matrix, the **PAM1** matrix is multiplied by itself n times.[1]

PAMn = (PAM1)n

A PAM250 matrix, for instance, represents an evolutionary distance where there have been 250 accepted mutations per 100 residues.[7] Due to multiple mutations occurring at the same site, a PAM250 distance corresponds to approximately 20% sequence identity, not 0%.[7]



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Extrapolation from **PAM1** to higher PAM matrices.

## **Applications in Research and Drug Development**

PAM matrices are fundamental tools in bioinformatics with direct and indirect applications in drug development:

Homology Detection: They are used as scoring matrices in sequence alignment algorithms
like BLAST to identify homologous proteins.[3] Identifying a homolog in a model organism for
a newly discovered human protein can provide initial hypotheses about its function and
potential as a drug target.



- Phylogenetic Analysis: By providing a model of molecular evolution, PAM matrices help in constructing phylogenetic trees, which can trace the evolutionary history of protein families.
   [3] This is valuable in understanding the divergence of viral proteins or the evolution of drug resistance.
- Predicting Functional Conservation: The substitution scores in PAM matrices reflect the
  physicochemical similarities between amino acids.[3] High scores for a substitution suggest
  that the change is less likely to disrupt protein structure and function. This information can be
  used to predict which residues in a protein are critical for its function and which are more
  tolerant to mutation.

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